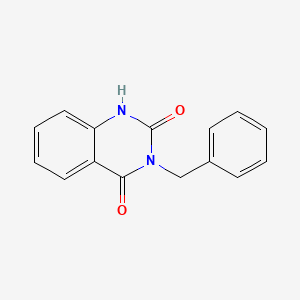

3-Benzylquinazoline-2,4(1h,3h)-dione

Description

Properties

CAS No. |

1932-42-9; 19408-48-1 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.273 |

IUPAC Name |

3-benzyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |

InChI Key |

NIFRUOQEJBOLBI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Benzylquinazoline 2,4 1h,3h Dione and Its Derivatives

Established Synthetic Pathways for the 3-Benzylquinazoline-2,4(1H,3H)-dione Core

The fundamental structure of this compound can be assembled through several reliable synthetic routes, each starting from different precursors and employing various reaction conditions.

Approaches Involving Isatoic Anhydride (B1165640) and Amine Condensation

A prevalent and versatile method for synthesizing the quinazoline-2,4(1H,3H)-dione framework involves the reaction of isatoic anhydride with a primary amine. nih.govfrontiersin.org In the case of this compound, benzylamine (B48309) serves as the amine component. This reaction is often carried out in a one-pot fashion and can be catalyzed by various reagents. nih.govorgchemres.orgnih.gov

The mechanism typically begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring to form a 2-aminobenzamide (B116534) intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, results in the formation of the desired quinazolinedione ring system. orgchemres.org One specific method involves a two-step, one-pot synthesis where isatoic anhydride is first reacted with a primary amine, followed by the addition of triphosgene (B27547) and a base to facilitate the cyclization, yielding various quinazoline-2,4-dione derivatives. google.com

Key Features of this Method:

Readily available starting materials.

Generally good to excellent yields.

Can be adapted for the synthesis of a wide range of 3-substituted quinazolinediones.

| Reactants | Catalyst/Reagents | Product | Reference |

| Isatoic Anhydride, Benzylamine | Triphosgene, Base | This compound | google.com |

| Isatoic Anhydride, Amines, Aldehydes | Fe3O4 Nanoparticles | 2,3-Dihydroquinazolin-4(1H)-ones | nih.gov |

| Isatoic Anhydride, Amines, Aldehydes | p-TsOH | 2,3-Dihydroquinazolin-4(1H)-ones | nih.gov |

Synthesis from 2-Aminobenzamides

An alternative and direct route to this compound starts from 2-aminobenzamides. This method involves the cyclization of a pre-formed 2-aminobenzamide derivative with a suitable carbonylating agent. A notable example is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. acs.org This approach provides a high yield of the desired product under relatively mild conditions.

The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to form the quinazolinedione ring. This method is particularly useful for synthesizing derivatives with various substituents on the benzyl (B1604629) group. For instance, using substituted 2-aminobenzamides allows for the preparation of a library of quinazolinedione derivatives. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-N-benzylbenzamide | (Boc)2O, DMAP | This compound | 88% | acs.org |

| 2-Amino-N-(4-fluorobenzyl)benzamide | (Boc)2O, DMAP | 3-(4-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione | 92% | acs.org |

| 2-Amino-N-(4-(trifluoromethyl)benzyl)benzamide | (Boc)2O, DMAP | 3-(4-(Trifluoromethyl)benzyl)quinazoline-2,4(1H,3H)-dione | 94% | acs.org |

Methods Utilizing Isocyanatomethylbenzene Precursors

The use of isocyanates provides another efficient pathway to the quinazolinedione core. nih.gov Specifically, benzyl isocyanate (isocyanatomethylbenzene) can react with anthranilic acid or its derivatives. The reaction involves the initial formation of a urea (B33335) derivative, which then undergoes intramolecular cyclization upon heating or in the presence of a catalyst to yield the 3-benzyl-substituted quinazolinedione. This method is advantageous due to the high reactivity of isocyanates, often leading to high yields and clean reactions.

Cyclization Reactions with Carbon Dioxide and 2-Aminobenzonitrile (B23959)

In a greener and more atom-economical approach, carbon dioxide (CO2) can be utilized as a C1 source for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold. researchgate.netnih.gov This reaction typically involves the cyclization of 2-aminobenzonitrile with CO2 under pressure and often in the presence of a catalyst. researchgate.netrsc.org Various catalytic systems, including organic bases, ionic liquids, and metal oxides, have been developed to facilitate this transformation. researchgate.netclockss.org

The reaction mechanism is believed to involve the activation of CO2 by the catalyst, followed by its reaction with the amino group of 2-aminobenzonitrile to form a carbamate intermediate. Subsequent intramolecular cyclization and hydrolysis of the nitrile group lead to the formation of the quinazolinedione ring. clockss.orgresearchgate.net Some studies have even shown that this reaction can proceed in water without any catalyst, highlighting its potential for environmentally friendly synthesis. rsc.orgnih.gov

Advantages of this Method:

Utilizes a renewable and non-toxic C1 source (CO2).

High atom economy.

Potential for catalyst-free conditions in water.

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| 2-Aminobenzonitrile, CO2 | Diethanolamine/Water | Quinazoline-2,4(1H,3H)-dione | 94% | nih.gov |

| 2-Aminobenzonitrile, CO2 | Water (catalyst-free) | Quinazoline-2,4(1H,3H)-dione | High | rsc.orgnih.gov |

| 2-Aminobenzonitrile, CO2 | 2-Hydroxypyridine anion-based ionic liquids | Quinazoline-2,4(1H,3H)-diones | Moderate to Excellent | clockss.org |

Alternative Annulation Reactions for Quinazoline-2,4(1H,3H)-dione Formation

Beyond the more common methods, several other annulation strategies have been reported for the construction of the quinazoline-2,4(1H,3H)-dione core. These alternative routes often provide access to unique substitution patterns or proceed under specific reaction conditions. One such strategy involves a four-step sequence that includes palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization to form benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.gov

Strategies for N1-Substituted this compound Derivatives

Once the this compound core is synthesized, further functionalization, particularly at the N1 position, is often desired to explore its biological activities. The N1 position possesses a proton that can be removed by a base, generating a nucleophilic nitrogen atom that can react with various electrophiles.

A common strategy for introducing substituents at the N1 position is through alkylation reactions. nih.govnih.gov This typically involves treating the this compound with a suitable alkylating agent, such as an alkyl halide or an ester of a bromo-acid, in the presence of a base like potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). nih.gov This method allows for the introduction of a wide variety of functional groups at the N1 position. For example, novel 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as PARP-1 inhibitors. nih.gov

Another approach involves a one-pot, two-step reaction starting from methyl anthranilate, which first condenses with 1,1′-carbonyldiimidazole (CDI) and benzyloxyamine to form an intermediate that undergoes intramolecular cyclization. Subsequently, alkylation at the N1 position can be achieved to yield N1-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones after a deprotection step. nih.gov

| Starting Material | Reagents | Product | Reference |

| N1-substituted quinazoline-2,4(1H,3H)-diones | Esters of bromoacetic acid, K2CO3, DMF | N1-alkoxycarbonylmethyl derivatives | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | Benzyl bromoacetate, K2CO3, DMF | N1, N3-bis(alkoxycarbonylmethyl) derivatives | nih.gov |

| 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | Alkyl halide | N1-alkyl-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione | nih.gov |

Selective Alkylation at N1 Position

Direct alkylation of the parent quinazoline-2,4(1H,3H)-dione often results in a mixture of N1- and N3-monoalkylated, as well as N1,N3-dialkylated products. However, the pre-existence of a substituent at the N3 position, such as a benzyl group, effectively directs subsequent alkylation to the N1 position. This regioselectivity is crucial for the controlled synthesis of specifically functionalized derivatives.

The selective N1-alkylation is typically achieved by treating the N3-benzylated substrate with an alkylating agent in the presence of a base. A common procedure involves the use of an alkyl halide (R-X) and a carbonate base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov For instance, the reaction of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, a close analog, with various halides in the presence of K₂CO₃ at 80 °C yields the corresponding N1-substituted products. nih.gov This method is broadly applicable for introducing a wide range of substituents at the N1 position.

Alternative "green" alkylating agents, such as dialkyl carbonates, have also been employed, often in conjunction with microwave irradiation to enhance reaction rates. mdpi.com While these conditions can lead to dialkylation of the unsubstituted dione, they can be adapted for the selective monoalkylation at the N1 position of an N3-substituted precursor like this compound. Optimization of conditions, such as temperature and reaction time, is key to achieving high yields and selectivity. mdpi.com For example, methylation with dimethyl carbonate can be achieved at 130 °C, while ethylation with diethyl carbonate may require a higher temperature of 160 °C. mdpi.com

Table 1: Conditions for Selective N1-Alkylation

| N3-Substituted Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | R¹X (Alkyl Halide) | K₂CO₃ | DMF | 80 °C, 2 h | 1-Alkyl-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione | nih.gov |

| 3-Substituted-quinazoline-2,4(1H,3H)-dione | Dimethyl Carbonate | K₂CO₃ | N/A | 200 W, 130 °C, 15 min (Microwave) | 1-Methyl-3-substituted-quinazoline-2,4(1H,3H)-dione | mdpi.com |

Incorporation of Diverse Heterocyclic and Acyclic Moieties

The functionalization of the this compound core is not limited to simple alkyl groups. A common strategy involves introducing an acyclic linker at the N1 position, which can then be chemically transformed into a variety of complex acyclic and heterocyclic structures.

A versatile approach begins with the N1-alkylation using an ester-containing reagent, such as ethyl chloroacetate (B1199739) or benzyl bromoacetate, to yield an N1-aceticester derivative. nih.govnih.gov This ester can be readily converted into a key intermediate, 2-(3-benzyl-2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetohydrazide, through hydrazinolysis (reaction with hydrazine (B178648) hydrate). nih.gov

This acetohydrazide intermediate serves as a versatile building block for synthesizing a range of heterocyclic moieties. For example:

1,3,4-Oxadiazoles: Reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by acidification, leads to the formation of a 5-mercapto-1,3,4-oxadiazole ring. nih.gov

1,2,4-Triazoles: Treatment of the corresponding dithiosemicarbazide derivative (formed from the hydrazide and phenyl isothiocyanate) with sodium hydroxide promotes cyclization to a 5-mercapto-1,2,4-triazole. nih.gov Similarly, reacting an N1-acetyl ester with aminoguanidine (B1677879) can directly yield a 5-amino-1,2,4-triazole moiety. nih.gov

1,3,4-Thiadiazoles: Cyclization of the dithiosemicarbazide derivative in concentrated sulfuric acid affords a 5-(phenylamino)-1,3,4-thiadiazole ring. nih.gov

Furthermore, the N1-acetyl ester can be reacted with guanidine (B92328) to produce acyclic N-acylguanidine derivatives, which are important pharmacophores. nih.gov These multistep synthetic sequences allow for the creation of extensive libraries of complex molecules built upon the this compound scaffold.

Mechanistic Insights into Quinazoline-2,4(1H,3H)-dione Formation

The formation of the core quinazoline-2,4(1H,3H)-dione ring system can be achieved through several mechanistic pathways, typically starting from ortho-substituted aniline (B41778) derivatives.

One of the most common routes involves the reaction of a 2-aminobenzamide with a carbonylating agent, such as phosgene (B1210022) or its surrogates. researchgate.net The mechanism proceeds via the initial formation of a 2-(carbamoylamino)benzamide or an intermediate isocyanate. This is followed by an intramolecular cyclization, where the aniline nitrogen attacks the newly introduced carbonyl carbon. Subsequent dehydration and ring closure yield the stable quinazoline-2,4(1H,3H)-dione heterocycle. To synthesize an N3-substituted derivative like this compound, one could start with N-benzyl-2-aminobenzamide.

An alternative pathway starts with 2-aminobenzonitrile. In a reaction catalyzed by an ionic liquid, 2-aminobenzonitrile reacts with carbon dioxide. acs.org The proposed mechanism involves the activation of both substrates by the catalyst. The amino group of 2-aminobenzonitrile performs a nucleophilic attack on the activated CO₂, forming a carbamate intermediate. This intermediate then undergoes an intramolecular cyclization where the carbamate nitrogen attacks the nitrile carbon, leading to the formation of the heterocyclic ring after tautomerization. acs.org

A third, more complex approach involves a one-pot, palladium-catalyzed reaction between 2-iodoaniline, an isocyanide, and carbon dioxide. rsc.org Density functional theory (DFT) calculations on this system suggest a multi-step catalytic cycle involving oxidative addition, insertion of CO₂, and reductive elimination steps to construct the quinazolinedione ring. rsc.org While the specific intermediates vary, the core principle of using a C1 carbonyl source to bridge the ortho-amino and amide/nitrile/halide functionalities on the benzene (B151609) ring remains a common theme in the formation of the quinazolinedione scaffold.

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The synthesis of quinazoline-2,4(1H,3H)-diones has been significantly advanced by the development of various catalytic systems aimed at improving yields, reducing reaction times, and employing milder, more environmentally benign conditions.

Ionic liquids (ILs) have emerged as highly effective dual solvent-catalysts for the synthesis of quinazolinediones from 2-aminobenzonitriles and CO₂. For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) facilitates the reaction efficiently at atmospheric pressure. rsc.org A 1-methylhydantoin (B147300) anion-functionalized ionic liquid, [P₄₄₄₂][1-MHy], has been shown to catalyze the reaction to completion, achieving a 97% yield under optimized conditions of 20 mol% catalyst at 353.15 K and 0.1 MPa CO₂ pressure. acs.org

Heterogeneous catalysts offer advantages in terms of separation and reusability. A palladium complex supported on aminically modified graphene oxide (Pd(II)EN@GO) has been developed for the synthesis of N3-substituted quinazolinediones from 2-iodoaniline, isocyanides, and CO₂. This system operates under mild conditions (1 bar CO₂ pressure) and the catalyst can be recycled multiple times without significant loss of activity. rsc.org Similarly, DFNS/ZnTiO₃ (dendritic fibrous nanosilica/zinc titanate) nanoparticles have been used as a nanocatalyst for the conversion of CO₂ into quinazolinediones, with reaction parameters such as temperature, time, and catalyst loading being optimized for maximum efficiency. researchgate.net

Lewis acids also play a role in quinazolinedione synthesis. Zinc chloride (ZnCl₂) has been reported to catalyze the condensation of aromatic o-aminonitriles with DMF at high temperatures (190–200 °C) in a sealed reactor to afford the quinazolinedione products. acs.org In some cases, particularly for related quinazolinone structures, catalyst-free conditions can be employed. For instance, 3-benzylquinazolin-4(1H)-one derivatives have been synthesized simply by heating a mixture of isatoic anhydride, benzylamine, and an aldehyde at 70°C. tandfonline.com

Table 2: Catalytic Systems for Quinazoline-2,4(1H,3H)-dione Synthesis

| Catalyst | Substrates | Key Reaction Conditions | Yield | Ref |

|---|---|---|---|---|

| [P₄₄₄₂][1-MHy] (Ionic Liquid) | 2-Aminobenzonitrile, CO₂ | 353.15 K, 0.1 MPa CO₂, 30 h | 97% | acs.org |

| [Bmim]Ac (Ionic Liquid) | 2-Aminobenzonitriles, CO₂ | Atmospheric pressure | High | rsc.org |

| Pd(II)EN@GO | 2-Iodoaniline, Isocyanides, CO₂ | 1 bar CO₂ pressure, mild temp. | Good | rsc.org |

| DFNS/ZnTiO₃ (Nanocatalyst) | 2-Aminobenzonitrile, CO₂ | Optimized temp, pressure, time | Good | researchgate.net |

Pharmacological Spectrum and Molecular Mechanisms of 3 Benzylquinazoline 2,4 1h,3h Dione Derivatives

Antineoplastic Activities and Oncogenic Target Modulation

The quinazoline-2,4(1H,3H)-dione core is a key pharmacophore in the design of anticancer agents, with derivatives showing efficacy through the modulation of several key oncogenic targets.

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA repair process, making it a prime target for anticancer therapies, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination. nih.govresearchgate.net A number of 3-benzylquinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP inhibitors.

Novel series of para-substituted 1-benzyl-quinazoline-2,4(1H,3H)-diones and quinazoline-2,4(1H,3H)-diones bearing a 3-amino pyrrolidine (B122466) or an N-substituted piperazinone moiety have been developed as highly potent PARP-1 and PARP-2 inhibitors. nih.govrsc.orgnih.gov Structure-activity relationship studies have revealed that specific substitutions are crucial for activity. For instance, certain compounds have demonstrated inhibitory concentrations (IC₅₀) against PARP-1 in the nanomolar (10⁻⁹ M) and even sub-nanomolar range, with slightly less but still potent activity against PARP-2 (10⁻⁸ M). rsc.orgnih.gov One notable derivative, Cpd36, showed remarkable enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov Another study identified nine compounds with IC₅₀ values ranging from 4.6 to 39.2 µM against PARP-1. nih.gov Molecular docking studies suggest that the quinazoline-2,4(1H,3H)-dione scaffold fits well into the nicotinamide (B372718) (NI) site of PARP, forming key hydrogen bond interactions with amino acid residues like Gly863 and Ser904, and π-π stacking interactions with Tyr907. researchgate.net

Table 1: PARP Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound Series | Target | IC₅₀ Range | Reference |

|---|---|---|---|

| para-substituted 1-benzyl-quinazoline-2,4(1H,3H)-diones | PARP-1 | 4.6 - 39.2 µM | nih.gov |

| Derivatives with 3-amino pyrrolidine moiety | PARP-1 | 10⁻⁹ M Level | rsc.org |

| Derivatives with 3-amino pyrrolidine moiety | PARP-2 | 10⁻⁸ M Level | rsc.org |

| Cpd36 (with N-substituted piperazinone) | PARP-1 | 0.94 nM | nih.gov |

| Cpd36 (with N-substituted piperazinone) | PARP-2 | 0.87 nM | nih.gov |

Dual Inhibition of Receptor Tyrosine Kinases (c-Met/VEGFR-2 TK)

The simultaneous inhibition of multiple receptor tyrosine kinases (TKs), such as c-Met and VEGFR-2, is a promising strategy to overcome drug resistance in cancer therapy. nih.govsemanticscholar.orgbohrium.com Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2. nih.govnih.gov

Research has shown that specific derivatives can exhibit substantial inhibition of both kinases, with IC₅₀ values in the nanomolar range. nih.govsemanticscholar.orgnih.gov For example, compounds designated as 2c, 4b, and 4e demonstrated significant dual inhibitory activity, with IC₅₀ values for both c-Met and VEGFR-2 ranging from 0.052 to 0.084 µM. nih.govnih.gov Another compound, 3e, from a series of 3-phenylquinazolin-2,4(1H,3H)-diones, also showed high inhibitory activity against both VEGFR-2 (IC₅₀ = 83 nM) and c-Met (IC₅₀ = 48 nM). dntb.gov.uanih.gov Molecular docking studies revealed that these compounds bind to the active sites of both c-Met and VEGFR-2, interacting with key amino acid residues. For instance, compounds 4b and 4e formed hydrogen bonds with the highly conserved Asp1222 residue in c-Met's hinge region, while compound 4b also bonded with Asp1046 in the VEGFR-2 active site. nih.govsemanticscholar.org

Table 2: Dual c-Met/VEGFR-2 Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2c | 0.063 - 0.084 | 0.052 - 0.084 | nih.govnih.gov |

| 4b | 0.063 - 0.084 | 0.052 - 0.084 | nih.govnih.gov |

| 4e | 0.063 - 0.084 | 0.052 - 0.084 | nih.govnih.gov |

| 3e | 0.048 | 0.083 | dntb.gov.uanih.gov |

Impact on Cancer Cell Line Proliferation

Consistent with their enzymatic inhibitory activities, this compound derivatives have demonstrated significant cytotoxic effects against a broad spectrum of human tumor cell lines. rsc.org

Studies have evaluated these compounds against various cancer cell lines, including colorectal (HCT-116), liver (HepG2), and breast (MCF-7). nih.govnih.gov Certain derivatives, such as compounds 4b and 4e, showed higher cytotoxic activity against HCT-116 cells than the established drug cabozantinib (B823). nih.govnih.gov Another study found that compounds 11b, 11e, and 11c were the most potent against HepG2, HCT-116, and MCF-7 cell lines, with GI₅₀ values in the low micromolar range (5.27 to 9.39 µM). nih.gov In a large-scale screening, several quinazoline-2,4(1H,3H)-dione derivatives, including compounds 69 and 86, significantly inhibited the in vitro growth of 60 different human tumor cell lines, with average logGI₅₀ values of -6.44 and -6.45, respectively. researchgate.netnih.gov Furthermore, some of the most potent compounds against cancer cells, like 3c and 3e, have shown a degree of selectivity, exhibiting higher toxicity towards cancer cells compared to normal cell lines such as WI38. nih.gov

Table 3: Cytotoxic Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 4b | HCT-116 | IC₅₀ | More potent than Cabozantinib | nih.govnih.gov |

| 4e | HCT-116 | IC₅₀ | More potent than Cabozantinib | nih.govnih.gov |

| 3c | HCT-116 | IC₅₀ | 1.184 | dntb.gov.uanih.gov |

| 3e | HCT-116 | IC₅₀ | 3.403 | dntb.gov.uanih.gov |

| 11c | MCF-7 | GI₅₀ | 5.80 | nih.gov |

| 11e | HCT-116 | GI₅₀ | 5.67 | nih.gov |

| 11b | HepG2 | GI₅₀ | 9.32 | nih.gov |

| 69 | 60 Cell Lines | Average logGI₅₀ | -6.44 | researchgate.netnih.gov |

| 86 | 60 Cell Lines | Average logGI₅₀ | -6.45 | researchgate.netnih.gov |

Engagement with DNA Damage Response Pathways

The cellular response to DNA damage is a crucial process for maintaining genomic integrity, and its modulation is a key strategy in cancer therapy. nih.gov The antineoplastic activity of this compound derivatives is closely linked to their ability to interfere with DNA damage response (DDR) pathways, primarily through the inhibition of PARP enzymes. nih.govresearchgate.net

PARP-1 plays a pivotal role in repairing single-strand DNA breaks. nih.gov By inhibiting PARP, quinazoline-2,4(1H,3H)-dione derivatives prevent the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this inhibition leads to synthetic lethality and cell death. Some quinazoline-2,4(1H,3H)-dione derivatives have been shown to potentiate the cytotoxicity of DNA-damaging agents like temozolomide (B1682018) (TMZ). rsc.org Furthermore, studies on the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), have shown it can induce apoptotic cell death in HepG2 liver cancer cells. nih.govresearchgate.net This process involves the upregulation of pro-apoptotic markers like Bax and Caspase 3, and an increase in cleaved PARP (c-PARP), alongside a decrease in total PARP and the anti-apoptotic marker Bcl2. nih.govresearchgate.net This indicates that beyond direct enzyme inhibition, these compounds can engage with and modulate the broader cellular machinery of apoptosis and DNA damage signaling.

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their potential as antimicrobial agents, showing activity against a range of bacterial pathogens.

Inhibition of Bacterial Growth

Several studies have reported the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives and their evaluation for antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org The mechanism of action for some of these compounds is believed to be similar to that of fluoroquinolones, involving the inhibition of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govresearchgate.net

Screening of various derivatives has shown moderate to promising activity. For example, specific compounds have demonstrated a broad spectrum of activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govbiomedpharmajournal.org In one study, compounds 13 and 15 were identified as the most promising, providing a broad bioactive spectrum against both Gram-positive and Gram-negative strains. nih.gov Another investigation found that synthesized quinazolin-2,4-dione derivatives with oxadiazole and thiadiazole moieties could effectively inhibit the growth of Staphylococcus aureus. nih.gov The evaluation is often done using methods like agar (B569324) well diffusion to determine the zone of inhibition or by determining the minimum inhibitory concentration (MIC). nih.govnih.gov These findings suggest that the quinazoline-2,4(1H,3H)-dione scaffold is a viable template for the development of new antibacterial agents to address the challenge of bacterial resistance. nih.govresearchgate.net

Antifungal Properties

Derivatives of the quinazolinone core structure have demonstrated notable antifungal activities against a variety of pathogenic fungi. Research has shown that these compounds can inhibit the growth of several fungal species, indicating their potential as leads for the development of new antifungal agents.

One study investigated a series of 3-alkylquinazolin-4-one derivatives and found that they exhibited a range of antifungal activities. For instance, at a concentration of 50 μg/mL, certain derivatives showed significant growth inhibition of Gibberella zeae and Fusarium oxysporum. Specifically, compound 3h (6-bromo-3-propylquinazolin-4-one) was identified as having good antifungal activity. While not a direct 3-benzyl derivative, this study highlights the potential of substitutions at the N-3 position to confer antifungal properties to the quinazolinone scaffold.

Another area of research has focused on pyrazol-quinazolinone compounds, which have also been shown to possess good antifungal and antibacterial effects. The combination of the pyrazole (B372694) and quinazolinone rings is thought to contribute to their biological activity.

The antifungal efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in fungi. For example, some quinazolinone derivatives have been explored as potential chitinase (B1577495) inhibitors, which would disrupt the fungal cell wall integrity.

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound | Target Fungi | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 3c | Gibberella zeae | 50 | 55.0 |

| 3h | Gibberella zeae | 50 | 50.3 |

| 3k | Gibberella zeae | 50 | 49.1 |

| 3h | Fusarium oxysporum | 50 | 47.2 |

| 3c | Fusarium oxysporum | 50 | 37.5 |

Anti-inflammatory Modulations

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent anti-inflammatory agents, primarily through their interaction with key cellular targets involved in the inflammatory response.

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a crucial membrane protein that regulates intracellular pH and is implicated in various cellular functions, including those of immune cells. nih.gov The activity of NHE-1 influences processes such as cytokine release and migration of immune cells. nih.gov

Novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties have been synthesized and identified as potent NHE-1 inhibitors. nih.gov The introduction of a guanidine moiety to the 1,3-disubstituted quinazolin-2,4(1H,3H)-dione structure has been shown to be a promising strategy for developing NHE-1 inhibitors. nih.gov Furthermore, derivatives containing a 5-amino-1,2,4-triazole, a conformationally rigid mimic of guanidine, have demonstrated enhanced activity, suggesting this structural feature is favorable for NHE-1 inhibition. nih.gov

A key aspect of the anti-inflammatory effects of these compounds is their ability to modulate the release of pro-inflammatory cytokines. The inhibition of NHE-1 is linked to a reduction in the production of these inflammatory mediators. nih.gov

Specifically, certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages without causing immunotoxicity. nih.gov For instance, compound 4a , a quinazoline (B50416) derivative, has demonstrated the ability to limit IL-6 secretion and alleviate neutrophil infiltration, edema, and tissue lesions in a model of lipopolysaccharide (LPS)-induced acute lung injury. nih.gov These findings suggest that quinazolin-2,4(1H,3H)-diones bearing 5-amino-1,2,4-triazole side chains are promising candidates for the development of agents to treat inflammation-mediated lung injury. nih.gov

Table 2: NHE-1 Inhibitory and Anti-inflammatory Activity of a Quinazoline-2,4(1H,3H)-dione Derivative

| Compound | Activity | Model | Observations |

|---|---|---|---|

| 3a | NHE-1 Inhibition | Rabbit Platelet NHE-1 | Most potent NHE-1 inhibitor in the series |

| 4a | Anti-inflammatory | Murine Macrophages | Inhibits NO synthesis and IL-6 secretion |

| 4a | Anti-inflammatory | LPS-induced acute lung injury in mice | Alleviates neutrophil infiltration, edema, and tissue lesions |

Antiviral Potency

The antiviral potential of quinazoline-2,4(1H,3H)-dione derivatives has been investigated, with specific inhibitory effects observed against certain DNA viruses.

A novel series of 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones has been identified as potent and specific inhibitors of vaccinia virus and adenovirus in vitro. nih.gov These compounds were synthesized and evaluated for their antiviral activity against a broad panel of DNA and RNA viruses. nih.gov

Among the synthesized compounds, 24b11 displayed the most potent inhibitory activity against vaccinia virus, with an EC₅₀ value of 1.7 μM. nih.govnih.gov This was significantly more potent than the reference drug Cidofovir, which had an EC₅₀ of 25 μM. nih.gov Another compound, 24b13 , was the most potent against adenovirus-2, with an EC₅₀ value of 6.2 μM. nih.govnih.gov Notably, these compounds did not show significant activity against other tested DNA viruses or any of the RNA viruses at non-toxic concentrations. nih.gov This discovery represents the first report of 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents. nih.govnih.gov

Table 3: Antiviral Activity of 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Virus | EC₅₀ (µM) | Reference Drug (Cidofovir) EC₅₀ (µM) |

|---|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 | 25 |

| 24b13 | Adenovirus-2 | 6.2 | - |

Enzyme Inhibitory Profiles

Derivatives of 1-benzyl-quinazoline-2,4(1H,3H)-dione have been designed and synthesized as inhibitors of human poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov PARP-1 is a significant target in cancer therapy. nih.gov Structure-activity relationship studies have led to the identification of several potent PARP-1 inhibitors with IC₅₀ values in the nanomolar range. nih.gov

Compound 7j from this series was found to be a potent inhibitor of both PARP-1 and PARP-2. nih.gov It demonstrated selective cytotoxicity against breast cancer cells with mutated BRCA1/2 and PTEN. nih.gov Furthermore, 7j showed a strong potentiation effect on the anticancer drug temozolomide in MX-1 cells. nih.gov

In another study, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer progression. nih.gov Several of these compounds exhibited dual inhibitory activity in the nanomolar range. nih.gov Specifically, compounds 2c , 4b , and 4e showed significant inhibition of both c-Met and VEGFR-2. nih.gov

Table 4: Enzyme Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Enzyme(s) | IC₅₀ (µM) |

|---|---|---|

| 7j | PARP-1 | Nanomolar range |

| 7j | PARP-2 | Nanomolar range |

| 2c | c-Met / VEGFR-2 | 0.052 - 0.084 |

| 4b | c-Met / VEGFR-2 | 0.052 - 0.084 |

| 4e | c-Met / VEGFR-2 | 0.052 - 0.084 |

α-Amylase and α-Glucosidase Inhibition for Metabolic Regulation

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing hyperglycemia. kaust.edu.sa Derivatives of quinazolinone have emerged as a promising class of inhibitors for these enzymes. researchgate.net

Studies on a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones revealed potent dual inhibitors of both α-amylase and α-glucosidase. mdpi.com Specifically, derivatives 3h, 5a, and 5h were identified as more potent α-glucosidase inhibitors than the standard, quercetin. mdpi.com The core structure of 6,7-dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one was noted as important for the dual inhibition of both enzymes. mdpi.com Furthermore, the presence of a 2-fluorobenzyl group on the 6-chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one core was found to be significant for efficient α-glucosidase inhibition in derivative 5a. mdpi.com

Another study evaluated twenty-five derivatives of 2-arylquinazolin-4(3H)-ones for their inhibitory activities against yeast α-glucosidase. researchgate.net With the exception of two compounds, all others were found to be significantly more active than the standard drug acarbose, with IC50 values ranging from 0.3 ± 0.01 to 117.9 ± 1.76 μM, compared to acarbose's IC50 of 840 ± 1.73 μM. researchgate.net

The following table summarizes the inhibitory activities of selected quinazolinone derivatives against α-glucosidase and α-amylase.

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative 3h | α-Glucosidase | < 12.548 | Quercetin | 13.126 |

| Derivative 5a | α-Glucosidase | < 12.548 | Quercetin | 13.126 |

| Derivative 5h | α-Glucosidase | < 12.548 | Quercetin | 13.126 |

| Various 2-arylquinazolin-4(3H)-ones | α-Glucosidase | 0.3 - 117.9 | Acarbose | 840 |

Cathepsin G Enzyme Inhibition

Cathepsin G is a serine protease involved in various physiological and pathological processes. Research has shown that certain 4H-3,1-benzoxazin-4-ones act as inhibitors of human cathepsin G. nih.gov The reaction mechanism involves the formation of an initial acyl-enzyme, which then deacylates to form two products, one of which is 3-benzylquinazoline-2,4-(1H,3H)-dione (27). nih.gov

The study detailed the reaction of cathepsin G with 2-benzylamino-4H-3,1-benzoxazin-4-one (20), which led to the formation of the 3-benzylquinazoline-2,4-(1H,3H)-dione derivative. nih.gov Introducing an aryl moiety into the 2-substituent of the parent benzoxazinone (B8607429) led to compounds with significantly increased inhibitory potency, reaching Ki values in the nanomolar range for cathepsin G inhibition. nih.gov

| Compound Class | Target Enzyme | Key Finding |

| 4H-3,1-benzoxazin-4-ones | Cathepsin G | Inhibition leads to the formation of 3-benzylquinazoline-2,4-(1H,3H)-dione. nih.gov |

| Aryl-substituted benzoxazinones | Cathepsin G | Ki values in the nanomolar range. nih.gov |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibiting this enzyme is a therapeutic strategy for preventing such complications. A study focused on quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives identified them as potent aldose reductase inhibitors. nih.gov

All the synthesized compounds in the series demonstrated potent inhibition of the target enzyme, with IC50 values in the nanomolar to low nanomolar range. nih.gov The most active compound, designated 5i, exhibited an IC50 value of 2.56 nM. This potency was nearly 70-fold greater than that of epalrestat, the only commercially available aldose reductase inhibitor. nih.gov This research highlights the potential of the quinazolinone scaffold in developing highly effective therapeutic candidates for diabetic complications by targeting the aldose reductase enzyme. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Comparison |

| Compound 5i | Aldose Reductase | 2.56 | ~70-fold more active than Epalrestat. nih.gov |

Diverse Pharmacological Actions

Antihypertensive Research

Derivatives of 1,3-disubstituted 2,4(1H,3H)-quinazolinediones have been investigated for their potential as antihypertensive agents. nih.gov A series of these compounds demonstrated varying degrees of vasodilation and antihypertensive activity, which notably occurred without significant blockade of alpha-adrenergic receptors. nih.gov

One specific derivative, 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl-1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione, was selected for more detailed studies. It proved to be a more potent vasodilator than papaverine (B1678415) and, upon oral administration to hypertensive rats, it induced a sustained decrease in systolic blood pressure. nih.gov

Anticonvulsant Investigations

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. nih.gov Modern research continues to explore new derivatives for improved efficacy.

A study on acetylenic derivatives of quinazolinediones found that most compounds showed seizure-antagonizing activity in the maximal electroschock (MES) test, often with little to no acute neurotoxicity. nih.gov 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) was found to be approximately as active as mesuximide in the MES test based on its ED50 value. nih.gov

Another investigation into novel N-substituted-6-fluoro-quinazoline-4-amine derivatives also reported significant anticonvulsant activity. mdpi.com All tested derivatives showed considerable activity, with compounds 5b, 5c, and 5d being the most active, exhibiting ED50 values of 152, 165, and 140 mg/kg, respectively, in mice. mdpi.com These values indicate higher potency compared to the reference drugs methaqualone (ED50 of 200 mg/kg) and valproate (ED50 of 300 mg/kg). mdpi.com The anticonvulsant effects are believed to be rationalized by their binding affinities to the GABA-A receptor. mdpi.com

| Compound | Anticonvulsant Test | ED50 (mg/kg) | Key Finding |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | MES | - | Activity comparable to mesuximide. nih.gov |

| Compound 5b | scPTZ | 152 | More potent than methaqualone and valproate. mdpi.com |

| Compound 5c | scPTZ | 165 | More potent than methaqualone and valproate. mdpi.com |

| Compound 5d | scPTZ | 140 | More potent than methaqualone and valproate. mdpi.com |

Antioxidant Capacity

Quinazolinone derivatives have been evaluated for their antioxidant properties using various methods. nih.gov A study using DPPH, ABTS, and TEAC-CUPRAC assays found that to achieve antioxidant activity in 2-phenylquinazolin-4(3H)-one, the phenyl ring requires at least one hydroxyl group along with a methoxy (B1213986) group or a second hydroxyl group at the ortho or para position. nih.gov The most potent radical scavenging activity was observed for dihydroxy-substituted quinazolinones 21e, 21g, and 21h, with EC50 values of 7.5, 7.4, and 7.2 μM, respectively, in the DPPH assay. nih.gov Compound 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) was identified as a particularly potent antioxidant with promising metal-chelating properties. nih.gov

In a different study, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were also assessed for their antioxidant potential. mdpi.com Derivatives 3a, 3g, and 5a were effective at scavenging DPPH radicals, with IC50 values ranging from 0.165 ± 0.0057 to 0.191 ± 0.0099 mM, which was lower than the reference butylated hydroxytoluene (BHT). mdpi.com

| Compound | Antioxidant Assay | IC50 / EC50 (µM) | Key Finding |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | 7.5 | Potent antioxidant with metal-chelating properties. nih.gov |

| Compound 21g | DPPH | 7.4 | Potent radical scavenger. nih.gov |

| Compound 21h | DPPH | 7.2 | Potent radical scavenger. nih.gov |

| Derivative 3a | DPPH | 191 ± 9.9 | More potent than BHT. mdpi.com |

| Derivative 3g | DPPH | 165 ± 5.7 | More potent than BHT. mdpi.com |

| Derivative 5a | DPPH | 181 ± 8.1 | More potent than BHT. mdpi.com |

Lack of Specific Research on the Antiplatelet Effects of this compound

Despite a comprehensive search of scientific literature, no specific studies detailing the antiplatelet effects of the chemical compound this compound were identified. While the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been investigated for a variety of pharmacological activities, including antiplatelet action, research focusing explicitly on the 3-benzyl substituted version is not available in the reviewed sources.

The quinazoline-2,4(1H,3H)-dione scaffold is a recognized pharmacophore, and various derivatives have been synthesized and evaluated for their biological activities. Some studies have indeed reported the antiplatelet potential within this class of compounds. For instance, certain guanidine derivatives of quinazoline-2,4(1H,3H)-diones have been shown to exhibit antiplatelet activity, with their mechanism of action linked to the inhibition of the Na+/H+ exchanger (NHE-1).

Furthermore, other research has focused on different substitutions on the quinazolinedione ring, such as 1-benzyl derivatives, which were investigated for their potential as VEGFR-2 inhibitors in the context of anticancer research. However, these studies did not explore the antiplatelet properties of the compounds.

It is crucial to note that the pharmacological effects of a molecule are highly dependent on its specific chemical structure. The presence and position of different functional groups, such as the benzyl (B1604629) group at the N-3 position in the user's compound of interest, can significantly alter the biological activity. Therefore, extrapolating the antiplatelet effects from other quinazolinedione derivatives to this compound would be scientifically unfounded without direct experimental evidence.

Structure Activity Relationship Sar Elucidation for 3 Benzylquinazoline 2,4 1h,3h Dione Analogues

Correlating Structural Modifications with Biological Potency

The biological potency of 3-benzylquinazoline-2,4(1H,3H)-dione analogues is intricately linked to specific structural modifications. The introduction of various functional groups at different positions on the quinazoline (B50416) core and its substituents can dramatically alter the compound's interaction with its biological target.

For instance, in the development of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, the introduction of guanidine (B92328) moieties to the 1,3-disubstituted quinazolin-2,4(1H,3H)-dione scaffold has proven to be a promising strategy. mdpi.com The potency of these derivatives is influenced by the nature of the substituent at the N1 position and the structure of the side chain at N3. For example, compounds with bulky N1-substituents like allyl and benzyl (B1604629) show favorable activity. nih.gov Furthermore, replacing a linear guanidine residue with a conformationally rigid 5-amino-1,2,4-triazole, which acts as a guanidine "mimic," has been shown to be favorable for NHE-1 inhibition. mdpi.com

In the context of antibacterial agents, derivatives of quinazoline-2,4-dione have been investigated as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Studies have shown that the incorporation of oxadiazole and thiadiazole moieties at the 1- and 3-positions of the quinazoline backbone can lead to effective inhibition of bacterial growth, particularly against Staphylococcus aureus. nih.gov

The anticonvulsant activity of N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives also highlights the importance of specific structural features. Certain substitutions on the N-benzyl ring were found to confer a good protective effect from seizures in maximal electroshock induced seizures (MES) tests. nih.gov

The following table summarizes the correlation between structural changes and the biological potency of selected quinazoline-2,4(1H,3H)-dione analogues.

| Compound ID | N1-Substituent | N3-Substituent Modification | Target/Activity | Potency/Observation |

| 3a-d (analogue) | Methyl, Allyl, Benzyl | N-acylguanidine side chain | NHE-1 Inhibition | Moderate activity; bulky N1-substituents favor specific side chains. nih.gov |

| 3e-i (analogue) | Alkyl | 3-acyl(5-amino-1,2,4-triazole) side chain | NHE-1 Inhibition | Generally showed better efficacy than acyclic guanidine derivatives. nih.gov |

| 14a (analogue) | (5-(phenylamino)-1,3,4-oxadiazol-2-yl)methyl | (5-(phenylamino)-1,3,4-oxadiazol-2-yl)methyl | Antibacterial (S. aureus) | Moderate activity (Inhibition zone: 12 mm). nih.gov |

| 4d, 4g, 4i, 4j (analogues) | Methyl | Substituted Benzyl | Anticonvulsant | Good protective effect from seizure. nih.gov |

Positional Effects of Substitution at N1 and N3 on Pharmacological Profiles

The specific placement of substituents at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring system is a critical determinant of the resulting pharmacological profile. The differential effects of substitution at these two nitrogen atoms allow for fine-tuning of a compound's activity and selectivity.

Research into NHE-1 inhibitors has demonstrated that bis-substitution at both N1 and N3 with moieties bearing guanidine groups can yield potent compounds. mdpi.com The synthetic strategy often involves the initial alkylation of N1-substituted quinazoline-2,4(1H,3H)-diones, followed by further modification at the N3 position. nih.gov This stepwise approach allows for the systematic exploration of the chemical space at both positions. For example, starting with N1-alkylated quinazolinediones, the introduction of N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chains at N3 leads to compounds with nanomolar activity. nih.gov

In the pursuit of novel antibacterial agents, the simultaneous substitution at both the 1- and 3-positions of the quinazoline-dione ring has been a key area of investigation. nih.govresearchgate.net The synthesis of N1,N3-bis-substituted derivatives allows for the introduction of diverse functional groups, such as those containing oxadiazole or thiadiazole rings, which have been shown to impart antibacterial properties. nih.gov

The design of dual inhibitors, for instance, targeting both PI3K and HDAC for cancer therapy, also leverages specific substitution patterns on the quinazoline scaffold. nih.gov While not exclusively focused on the dione, these studies underscore the principle that strategic placement of pharmacophoric elements, often linked via the nitrogen atoms of the core heterocycle, is essential for achieving the desired polypharmacology.

The table below illustrates how substitutions at N1 and N3 influence the pharmacological activity of quinazoline-2,4(1H,3H)-dione derivatives.

| Position of Substitution | Type of Substituent | Resulting Pharmacological Profile | Example |

| N1 | Bulky alkyl/benzyl groups | Favorable for NHE-1 inhibition. nih.gov | N1-benzyl quinazolinedione guanidine derivatives. nih.gov |

| N3 | Acyl(5-amino-1,2,4-triazole) side chain | Enhanced NHE-1 inhibitory efficacy. mdpi.comnih.gov | Compound series 3e-i. nih.gov |

| N1 and N3 | Bis-substituted with guanidine-bearing moieties | Potent NHE-1 inhibition and anti-inflammatory activity. mdpi.com | N1,N3-bis-(guanidinylacetyl) quinazoline-2,4(1H,3H)-dione. mdpi.com |

| N1 and N3 | Bis-substituted with (oxadiazol-2-yl)methyl groups | Moderate antibacterial activity. nih.gov | 1,3-Bis((5-(phenylamino)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione. nih.gov |

Influence of Aromatic and Aliphatic Substituents on Activity

The nature of the substituents, whether aromatic or aliphatic, attached to the this compound core plays a pivotal role in modulating biological activity. The choice between these two types of groups affects key physicochemical properties such as lipophilicity, steric profile, and the potential for specific intermolecular interactions like pi-stacking or hydrogen bonding.

In the context of antioxidant activity, a series of 3-substituted Schiff bases of quinazoline-2,4-dione were synthesized by reacting with various substituted aromatic aldehydes. researchgate.net These compounds demonstrated significant free radical scavenging potential, indicating that the electronic properties of the aromatic substituents are crucial for their antioxidant capacity. researchgate.net

For dual EGFR/HER-2 inhibitors with a quinazoline core, the introduction of different aromatic and heteroaromatic rings via a 1,3,4-oxadiazole-2-thione linker was explored. The antiproliferative activity was found to be highly dependent on the substitution pattern of these aromatic rings, with certain compounds exhibiting GI50 values in the nanomolar range. rsc.org

The development of cytotoxic quinazolin-4(3H)-ones, a closely related scaffold, also provides valuable SAR insights. It was observed that introducing steric bulk to an aromatic moiety at the 2-position resulted in a significant reduction in potency against cancer cell lines. nih.gov This highlights the sensitivity of the biological target to the size and shape of the substituent.

| Substituent Type | Position of Substitution | Biological Activity | Key Findings |

| Aromatic (Schiff bases) | N3 | Antioxidant (DPPH inhibition) | Aromatic aldehydes used in synthesis led to compounds with >50% inhibition potential. researchgate.net |

| Aromatic/Heteroaromatic | N3 (via linker) | Anticancer (EGFR/HER-2 inhibition) | Specific substitutions on terminal aromatic rings led to potent antiproliferative activity (nM range). rsc.org |

| Aromatic | C2 (on quinazolin-4(3H)-one) | Anticancer (Cytotoxicity) | Introduction of steric bulk (e.g., moving from phenyl to a more hindered aromatic group) led to a 10-fold decrease in potency. nih.gov |

Rational Design Principles for SAR Optimization

The systematic optimization of this compound analogues relies on rational design principles derived from accumulated SAR data. These principles guide the iterative process of modifying lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

A key principle is the use of molecular hybridization, which involves combining the quinazoline-2,4-dione scaffold with other known pharmacophores. For example, incorporating moieties like thia/tri/tetr-azocine is a strategy to enhance antibacterial activity. mdpi.com This approach leverages the established biological relevance of different heterocyclic systems to create novel chemical entities with improved or synergistic effects.

Another important strategy is the isosteric replacement and conformational constraint of flexible side chains. As seen in the development of NHE-1 inhibitors, replacing a flexible guanidine side chain with a more rigid 5-amino-1,2,4-triazole ring, which acts as a bioisostere, led to increased activity. mdpi.com This suggests that pre-organizing the molecule into a bioactive conformation can reduce the entropic penalty of binding to the target.

Structure-based design, often aided by computational tools like molecular docking, is also a cornerstone of rational optimization. By understanding the binding mode of initial hits within a target protein, medicinal chemists can design focused libraries of new analogues. This approach has been applied to the design of quinazoline derivatives as PI3K/HDAC dual inhibitors, where a benzamide (B126) moiety was incorporated as a zinc-binding pharmacophore to ensure potent HDAC inhibition. nih.gov The systematic exploration of linkers and substituents, guided by the structural hypothesis, led to the identification of compounds with significantly enhanced cellular activities. nih.gov

These rational design principles are summarized below:

Molecular Hybridization : Combining the quinazoline-2,4-dione core with other biologically active scaffolds (e.g., azocines, oxadiazoles) to generate synergistic or enhanced pharmacological effects. mdpi.com

Conformational Constraint : Replacing flexible side chains with rigid bioisosteres (e.g., substituting a guanidine with a triazole ring) to lock the molecule in a more favorable conformation for target binding. mdpi.com

Systematic SAR Exploration : Methodically altering substituents at key positions (N1, N3, C2, etc.) to probe for favorable interactions and to build a comprehensive understanding of the SAR for a given biological target. researchgate.net

By applying these principles, researchers can more efficiently navigate the complex chemical space around the this compound scaffold to develop novel therapeutic agents with optimized properties.

Computational Chemistry and Molecular Modeling in 3 Benzylquinazoline 2,4 1h,3h Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-benzylquinazoline-2,4(1H,3H)-dione, docking simulations are crucial for understanding how its derivatives interact with biological targets, such as protein kinases, which are often implicated in cancer.

Research has employed molecular docking to assess the binding patterns and affinities of novel 1-benzylquinazoline-2,4(1H,3H)-dione derivatives toward the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) active site. nih.gov Similarly, studies on 3-substituted quinazoline-2,4(1H,3H)-diones have used docking to explore interactions with enzymes like α-amylase and α-glucosidase. frontiersin.org These simulations are foundational to identifying promising drug candidates and understanding their mechanism of action at a molecular level.

A critical outcome of molecular docking is the detailed analysis of how a ligand, such as a this compound derivative, fits within the active site of an enzyme. This analysis reveals the specific amino acid residues that the ligand interacts with, providing a roadmap for optimizing the molecule's structure to improve binding and, consequently, inhibitory activity.

For instance, docking studies of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives designed as dual inhibitors for c-Met and VEGFR-2 tyrosine kinases have shown binding modes similar to the established inhibitor, cabozantinib (B823). nih.gov Specific interactions have been identified, such as the formation of hydrogen bonds with highly conserved residues critical for kinase activity. nih.gov The α-oxo moiety of the quinazoline (B50416) ring, for example, has been noted to form a hydrogen bond with the Met1160 residue in the adenine (B156593) region of c-Met tyrosine kinase. In another study, compounds showed hydrogen bonding with Asp1046 in the VEGFR-2 active site and Asp1222 within the c-Met active site. nih.gov

The table below summarizes key binding interactions identified through molecular docking simulations for various quinazoline-2,4(1H,3H)-dione derivatives.

| Compound Class | Target Enzyme | Key Interacting Residues | Reference |

| 3-Substituted Quinazoline-2,4(1H,3H)-dione | c-Met Tyrosine Kinase | Asp1222, Met1160 | nih.gov |

| 3-Substituted Quinazoline-2,4(1H,3H)-dione | VEGFR-2 Tyrosine Kinase | Asp1046, Glu885 | nih.gov |

| 1-Benzylquinazoline-2,4(1H,3H)-dione | VEGFR-2 Tyrosine Kinase | Not specified | nih.gov |

| 3-Substituted Quinazoline-2,4(1H,3H)-dione | α-Amylase / α-Glucosidase | Not specified | frontiersin.org |

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Beyond identifying the binding mode, computational analyses focus on characterizing these specific forces, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

In the crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, intermolecular N-H⋯O hydrogen bonds are crucial for forming centrosymmetric dimers. frontiersin.org These dimers are further connected by weaker hydrogen bonds, creating a two-dimensional network stabilized by weak face-to-face π-π stacking interactions between the benzene (B151609) and pyrimidine (B1678525) rings. frontiersin.org

When derivatives of this scaffold bind to enzyme targets, these same types of interactions are paramount. Docking studies have explicitly detailed these non-covalent bonds. For example, in the inhibition of c-Met and VEGFR-2, specific hydrogen bonds (HBs) between the quinazoline derivatives and key amino acid residues like Asp1222, Asp1046, and Glu885 were identified as critical for potent inhibition. nih.gov The ability of the quinazoline core and its substituents to engage in these varied non-covalent interactions dictates its binding affinity and selectivity for a given biological target.

In Silico Prediction of Pharmacodynamic and Pharmacokinetic Relevance

Beyond predicting how a compound binds to its target (pharmacodynamics), computational models are extensively used to predict how it will behave within an organism. This involves the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics.

In silico tools and web servers, such as SwissADME, are commonly used to calculate the physicochemical and pharmacokinetic parameters of newly designed 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov These predictions help researchers assess the "drug-likeness" of their compounds at an early stage. For the closely related quinazolin-4(3H)-one scaffold, preliminary in silico pharmacokinetic studies have shown that most derivatives exhibit a good pharmacokinetic profile and align well with Lipinski's Rule of Five, which helps to predict oral bioavailability. nih.gov Such analyses are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor metabolic stability or bioavailability.

The following table presents a hypothetical example of predicted ADME properties for a quinazoline-2,4(1H,3H)-dione derivative, based on typical parameters evaluated in research. nih.gov

| Parameter | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Good absorption/permeation |

| LogP (Lipophilicity) | < 5 | Optimal solubility/permeability |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Gastrointestinal Absorption | High | High potential for oral bioavailability |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

Homology Modeling for Unresolved Biological Targets

While molecular docking is highly effective when a high-resolution 3D structure of the target protein is available, this is not always the case. For many novel or less-studied biological targets, an experimental structure (determined by X-ray crystallography or NMR spectroscopy) may not exist. In such scenarios, homology modeling provides a powerful alternative.

This technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimental 3D structure of a related homologous protein (the "template"). The underlying principle is that two proteins with similar sequences will have similar three-dimensional structures.

In the reviewed literature concerning this compound and its analogs, computational studies have predominantly focused on well-established targets like VEGFR-2 and c-Met, for which experimental crystal structures are readily available. nih.gov The application of homology modeling to study the interaction of this specific compound class with unresolved biological targets is not prominently documented in the available research. However, should a novel target for these quinazoline derivatives be identified for which no crystal structure exists, homology modeling would be the critical first step in enabling structure-based drug design, allowing for the generation of a reliable 3D model of the target's active site to be used for subsequent molecular docking and virtual screening campaigns.

Prospective Research Avenues and Therapeutic Development from 3 Benzylquinazoline 2,4 1h,3h Dione Studies

Design and Synthesis of Advanced Quinazoline-2,4(1H,3H)-dione Compound Libraries

The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the quinazoline-2,4(1H,3H)-dione core. Researchers employ various synthetic strategies to introduce molecular diversity at several key positions of the scaffold. A common approach involves the N-alkylation of the pre-formed quinazoline-2,4(1H,3H)-dione ring system. nih.gov For instance, the synthesis of 3-benzylquinazolinediones can be achieved by reacting 2-aminoaryl esters with aryl isocyanates. This initial product can then undergo further modification; for example, reacting 3-benzylquinazolinedione with a compound like 4-(trifluoromethyl)benzyl chloride allows for the synthesis of 3-benzyl-1-(4-(trifluoromethyl)benzyl)-quinazolin-2,4(1H,3H)-diones.

Another effective strategy for building libraries is the use of multi-component reactions, which allow for the efficient assembly of complex molecules in a single step. tandfonline.com This methodology facilitates the rapid generation of a series of 3-substituted quinazoline-2,4(1H,3H)-dione analogues for biological screening. tandfonline.com By systematically altering the substituents on the benzyl (B1604629) group, the N1 position, and the aromatic part of the quinazoline (B50416) ring, these libraries enable a thorough investigation of how structural changes impact biological activity and target specificity. researchgate.net

Table 1: Synthetic Strategies for Quinazoline-2,4(1H,3H)-dione Libraries

| Strategy | Description | Key Reactants | Reference |

| Sequential N-Alkylation | A stepwise method beginning with the formation of the 3-benzyl scaffold, followed by substitution at the N1 position. | 2-Aminoaryl esters, Aryl isocyanates, Alkyl halides | |

| Multi-Component Reactions | A one-pot synthesis that combines multiple starting materials to rapidly generate diverse 3-substituted analogues. | Isatoic anhydride (B1165640), Amines, Aldehydes (representative) | tandfonline.com |

| Cyclocondensation | Formation of the heterocyclic ring system from acyclic precursors, such as the reaction between N-aryl-N'-pyridyl ureas. | N-aryl-N'-pyridyl ureas | researchgate.net |

In-depth Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise mechanism of action is crucial for the rational development of therapeutic agents. Derivatives of 3-benzylquinazoline-2,4(1H,3H)-dione have been shown to exert their biological effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in cancer progression.

One of the most significant mechanisms is the inhibition of Poly(ADP-ribose)polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical for DNA repair. nih.govrsc.org By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. nih.govekb.eg For example, novel 1-substituted benzyl-quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1 inhibitors. nih.govemanresearch.org

Another key area of investigation is the inhibition of tyrosine kinases (TKs), which are frequently dysregulated in cancer. nih.gov Specific derivatives have been designed as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinases. tandfonline.comnih.gov Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and metastasis. Docking studies have shown that the α-oxo group in the quinazoline ring can form a critical hydrogen bond within the adenine (B156593) region of the c-Met TK, contributing to its inhibitory activity. nih.gov

Furthermore, studies have revealed that the parent compound, quinazoline-2,4(1H,3H)-dione, can modulate critical intracellular signaling pathways. Research in HepG2 hepatocellular carcinoma cells demonstrated that it modulates STAT3 and FOXO3a signaling. researchgate.net The compound was found to induce reactive oxygen species (ROS)-mediated mitochondrial damage and promote apoptotic cell death by upregulating pro-apoptotic proteins like Bax and Caspase 3, while downregulating the anti-apoptotic protein Bcl2. researchgate.net

Table 2: Molecular Mechanisms of Quinazoline-2,4(1H,3H)-dione Derivatives

| Mechanism of Action | Molecular Target(s) | Cellular Outcome | Reference |

| Enzyme Inhibition | PARP-1, PARP-2 | Inhibition of DNA repair, Synthetic lethality in cancer cells | nih.govrsc.org |

| Kinase Inhibition | VEGFR-2, c-Met | Anti-angiogenesis, Anti-proliferative effects | tandfonline.comnih.gov |

| Signaling Pathway Modulation | STAT3, FOXO3a | Induction of apoptosis, Upregulation of pro-apoptotic proteins (Bax, Caspase 3) | researchgate.net |

Development of Highly Selective and Potent Therapeutic Candidates

A primary goal of medicinal chemistry is to develop drug candidates that are both highly potent (effective at low concentrations) and selective (acting on the desired target with minimal off-target effects). Research on this compound derivatives has yielded several promising compounds with nanomolar potency.

Structure-activity relationship studies have led to the identification of specific derivatives with potent inhibitory activity against PARP-1 and PARP-2. nih.gov For instance, compound 7j , a 1-substituted benzyl-quinazoline-2,4(1H,3H)-dione derivative, was identified as a potent dual PARP-1/PARP-2 inhibitor that could selectively kill breast cancer cells with BRCA1/2 and PTEN mutations. nih.gov

In the realm of kinase inhibition, novel 3-phenylquinazolin-2,4(1H,3H)-diones bearing a thiourea (B124793) moiety have been developed as dual VEGFR-2/c-Met inhibitors. nih.gov Among these, compound 3e showed high inhibitory activity against both VEGFR-2 (IC₅₀ = 83 nM) and c-Met (IC₅₀ = 48 nM). nih.gov Another series of 3-substituted quinazoline-2,4(1H,3H)-diones yielded compounds 4b and 4e , which demonstrated remarkable dual inhibition of both c-Met and VEGFR-2 TKs and showed higher cytotoxic activity against HCT-116 colorectal cancer cells than the reference drug cabozantinib (B823). tandfonline.com Importantly, these compounds also showed a degree of selectivity, exhibiting less toxicity toward normal WI38 cells compared to the cancer cell line. tandfonline.comnih.gov

Table 3: Potent Therapeutic Candidates Based on the Quinazoline-2,4(1H,3H)-dione Scaffold

| Compound | Target(s) | Potency (IC₅₀) | Key Findings | Reference |

| Compound 7j | PARP-1, PARP-2 | Nanomolar range | Selectively kills cancer cells with BRCA1/2 and PTEN mutations. | nih.gov |

| Compound 11 | PARP-1, PARP-2 | PARP-1: 10⁻⁹ M level; PARP-2: 10⁻⁸ M level | Shows strong cytotoxicity and potentiates the effect of temozolomide (B1682018). | rsc.org |

| Compound 3e | VEGFR-2, c-Met | VEGFR-2: 83 nM; c-Met: 48 nM | Potent dual inhibitor with selective cytotoxicity against colorectal cancer cells. | nih.gov |

| Compound 4b | c-Met, VEGFR-2 | c-Met: 0.052 µM; VEGFR-2: 0.057 µM | Superior to cabozantinib in VEGFR-2 inhibition and highly active against HCT-116 cells. | tandfonline.com |

| Compound 4e | c-Met, VEGFR-2 | c-Met: 0.084 µM; VEGFR-2: 0.079 µM | Shows remarkable dual inhibitory activity and induces apoptosis. | tandfonline.com |

Investigation of Synergistic Therapeutic Combinations

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer therapy, often leading to improved efficacy and overcoming drug resistance. The mechanistic properties of this compound derivatives make them excellent candidates for combination therapies.

A particularly effective strategy involves combining PARP inhibitors with DNA-damaging agents. Because the PARP inhibitor prevents cancer cells from repairing DNA damage, the cytotoxic effects of the DNA-damaging agent are significantly enhanced. This synergistic relationship has been demonstrated with quinazoline-2,4(1H,3H)-dione derivatives. For example, in a xenograft tumor model, compound 11 was shown to strongly potentiate the cytotoxicity of the alkylating agent temozolomide (TMZ). rsc.org Similarly, compound 7j displayed a strong potentiation effect on TMZ in MX-1 breast cancer cells. nih.gov This approach leverages the synthetic lethality induced by the PARP inhibitor to maximize the therapeutic impact of conventional chemotherapy. The investigation of such synergistic combinations is a promising avenue for expanding the clinical utility of this class of compounds. nih.gov

Table 4: Synergistic Combinations Involving Quinazoline-2,4(1H,3H)-dione Derivatives

| Quinazoline Derivative | Combination Agent | Cancer Model | Observed Effect | Reference |

| Compound 11 | Temozolomide (TMZ) | MX-1 xenograft tumor model | Strong potentiation of TMZ's cytotoxicity. | rsc.org |

| Compound 7j | Temozolomide (TMZ) | MX-1 breast cancer cells | Strong potentiation effect on TMZ. | nih.gov |

Q & A

Q. What are the common synthetic routes for 3-Benzylquinazoline-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as condensation of benzylamine derivatives with carbonyl-containing precursors. For example, analogous quinazoline-diones are synthesized via cyclization reactions using reagents like iodine or hydrochloric acid under reflux conditions . Optimization includes adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., acid/base catalysts). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Key techniques include:

- NMR Spectroscopy : and NMR assignments resolve the benzyl and quinazoline moieties. For example, aromatic protons appear at δ 7.2–8.5 ppm, while carbonyl carbons resonate near δ 160–170 ppm .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, as seen in related benzodiazepine-dione structures (e.g., monoclinic system, space group P21/n) .

- FT-IR : Confirms carbonyl stretches (~1700 cm) and N–H bending (~3300 cm) .

Q. How is purity assessed and maintained during synthesis and storage?

Purity is validated via HPLC (≥98% peak area) and melting point consistency. Storage recommendations include airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis or oxidation . Safety protocols, such as using gloves and fume hoods, align with CLP regulations for similar irritant compounds .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations model interactions with targets like DNA or enzymes, as demonstrated for benzothiazine derivatives binding to DNA grooves . Solvatochromic analysis further evaluates polarity effects on bioactivity .

Q. What strategies are used to analyze interactions between this compound and biological targets like DNA?

- Spectroscopic Titration : UV-Vis and fluorescence quenching measure binding constants (e.g., ) .

- Viscometry : Increased DNA viscosity upon binding suggests intercalation .

- Circular Dichroism (CD) : Detects conformational changes in DNA helicity .

Q. How do structural modifications influence the compound’s metabolic stability and pharmacokinetics?

Substituent effects are studied via:

Q. What are the challenges in resolving data contradictions from different analytical techniques?

Discrepancies between NMR and XRD data may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Multi-technique validation (e.g., - COSY, HSQC) reconciles assignments, as shown in quinazoline-dione studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.